molecular formula C16H10ClN3O2 B2628919 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid CAS No. 612041-37-9

2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid

Cat. No.: B2628919
CAS No.: 612041-37-9
M. Wt: 311.73
InChI Key: MXJZDWLGEUXNPN-UHFFFAOYSA-N
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Description

2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is a synthetic compound belonging to the indoloquinoxaline family. This class of compounds is known for its diverse biological activities, including antiviral, antibacterial, and anticancer properties. The structure of this compound features a chloro-substituted indoloquinoxaline core, which is crucial for its biological activity.

Mechanism of Action

Target of Action

It is known that similar compounds in the 6h-indolo[2,3-b]quinoxaline series are analogues of a natural cytotoxic agent ellipticine, which is capable of non-covalent binding to a dna molecule .

Mode of Action

Similar compounds in the 6h-indolo[2,3-b]quinoxaline series are known to bind non-covalently to dna molecules . This suggests that 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid may interact with its targets in a similar manner, leading to changes in the structure or function of the DNA.

Biochemical Pathways

Similar compounds in the 6h-indolo[2,3-b]quinoxaline series have been studied for their antiviral and antibacterial properties , suggesting that they may affect pathways related to these biological processes.

Result of Action

Similar compounds in the 6h-indolo[2,3-b]quinoxaline series have been shown to exhibit cytotoxic effects against various types of cancer , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with appropriate reagents. One common method includes the alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 40°C . The presence of a substituent at position 9 of the indoloquinoxaline does not significantly affect the yield of the reaction products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can modify the indole or quinoxaline rings, potentially altering the biological activity.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position, affecting the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols (RSH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized indoloquinoxalines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid stands out due to its specific chloro substitution, which enhances its biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2/c17-9-5-6-13-10(7-9)15-16(20(13)8-14(21)22)19-12-4-2-1-3-11(12)18-15/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJZDWLGEUXNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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